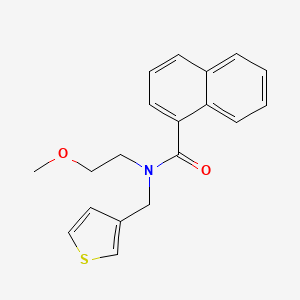

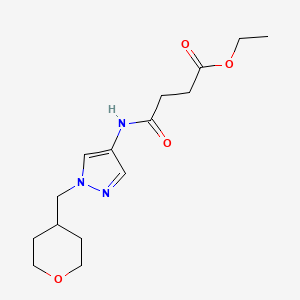

ethyl 4-oxo-4-((1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)amino)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is an organic molecule that contains several functional groups. It has a butanoate group, which is a type of carboxylic acid ester. It also contains a pyrazole ring, which is a type of aromatic heterocycle, and a tetrahydropyran ring, which is a type of ether .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole ring is aromatic and planar, while the tetrahydropyran ring is non-aromatic and can adopt a variety of conformations. The butanoate group is a linear chain with a carbonyl group and an ether linkage .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The butanoate group could undergo hydrolysis to form a carboxylic acid and an alcohol. The pyrazole ring could participate in electrophilic aromatic substitution reactions. The tetrahydropyran ring could undergo reactions at the ether linkage .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature, given its molecular weight. Its solubility would depend on the solvent used. It might be soluble in polar organic solvents due to the presence of the ester group .Scientific Research Applications

- Ethyl 4-oxo-4-((1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)amino)butanoate has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, assessing its cytotoxicity and ability to inhibit tumor growth. Preliminary studies suggest promising results, making it a candidate for further investigation in cancer therapy .

- Heat shock protein 90 (HSP90) is a molecular chaperone involved in protein folding and stabilization. Inhibitors of HSP90 have gained attention as potential cancer therapeutics. The core structure of ethyl 4-oxo-4-((1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)amino)butanoate, particularly the triazole or benzamide moiety, may contribute to improved efficacy and safety profiles in HSP90 inhibitors .

- Ethyl 4-oxo-4-((1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)amino)butanoate serves as a synthetic intermediate for constructing more complex molecules. Medicinal chemists use it as a building block to create novel compounds with specific pharmacological properties .

Anticancer Research

HSP90 Inhibition

Synthetic Chemistry and Medicinal Chemistry

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its target in the body. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the reaction conditions and the other reactants present .

Safety and Hazards

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s a reagent or an intermediate in a chemical synthesis, future research could involve optimizing the synthesis and exploring its use in other reactions .

properties

IUPAC Name |

ethyl 4-[[1-(oxan-4-ylmethyl)pyrazol-4-yl]amino]-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4/c1-2-22-15(20)4-3-14(19)17-13-9-16-18(11-13)10-12-5-7-21-8-6-12/h9,11-12H,2-8,10H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKAFSFFCMRGQTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=CN(N=C1)CC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Ethyl-4-piperidinyl)methyl]methylamine dihydrochloride](/img/structure/B2481670.png)

![7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2481684.png)

![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-3-{3-[(4-fluorophenyl)methoxy]thiophen-2-yl}urea](/img/structure/B2481687.png)

![4-bromo-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2481689.png)

![2-[[4-(4-Chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2481690.png)